molecular formula C10H6BrNO2S B1373454 2-(2-Bromophenyl)thiazole-4-carboxylic acid CAS No. 955400-49-4

2-(2-Bromophenyl)thiazole-4-carboxylic acid

Cat. No. B1373454
CAS RN: 955400-49-4
M. Wt: 284.13 g/mol
InChI Key: ZVYCBOMUAAYYML-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)thiazole-4-carboxylic acid” is a chemical compound that contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound has a molecular formula of C10H6BrNO2S .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted 2-bromo-1-phenylethan-1-one with ethyl 2-amino-2-thioxoacetate in ethanol. The solution is heated at reflux for 6 hours and then cooled to room temperature .


Molecular Structure Analysis

The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The NMR data provides detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The bromine atom in the compound also makes it a good candidate for further reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.13 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources.

Scientific Research Applications

Antimicrobial Activity

2-(2-Bromophenyl)thiazole-4-carboxylic acid: and its derivatives have been studied for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known for its presence in many biologically active molecules. Research has shown that modifications to the thiazole ring can lead to compounds with significant antibacterial properties .

Anticancer Properties

Thiazole derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives have shown promising results against certain human tumor cell lines, including breast adenocarcinoma and prostate cancer . The bromophenyl group in 2-(2-Bromophenyl)thiazole-4-carboxylic acid could be modified to enhance these properties.

Anti-inflammatory and Analgesic Effects

Compounds containing the thiazole moiety have been reported to exhibit analgesic and anti-inflammatory activities. This suggests that 2-(2-Bromophenyl)thiazole-4-carboxylic acid could be a precursor for developing new drugs that target pain and inflammation .

Antiviral Applications

Thiazole derivatives have also been explored for their antiviral activities. Given the structural importance of the thiazole ring in such compounds, 2-(2-Bromophenyl)thiazole-4-carboxylic acid could serve as a key intermediate in the synthesis of antiviral drugs .

Neuroprotective Effects

The neuroprotective potential of thiazole compounds is another area of interest. These compounds can play a role in the synthesis of neurotransmitters and have implications in the treatment of neurodegenerative diseases .

Antidiabetic Activity

Thiazolidinone, a related scaffold to thiazole, has shown anti-diabetic properties. This opens up possibilities for 2-(2-Bromophenyl)thiazole-4-carboxylic acid to be used in the synthesis of antidiabetic medications .

Organic Synthesis Intermediates

2-(2-Bromophenyl)thiazole-4-carboxylic acid: can be used as an intermediate in organic synthesis, contributing to the development of various pharmaceutical compounds .

Chemical Reaction Accelerators

Due to the reactive nature of the thiazole ring, this compound can be utilized as a chemical reaction accelerator, aiding in various synthesis processes .

properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYCBOMUAAYYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655503
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid

CAS RN

955400-49-4
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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